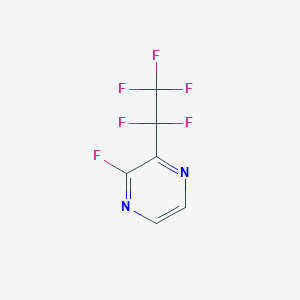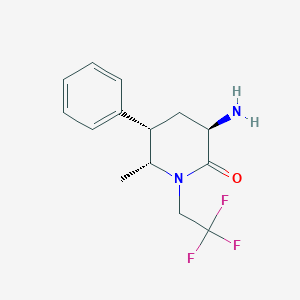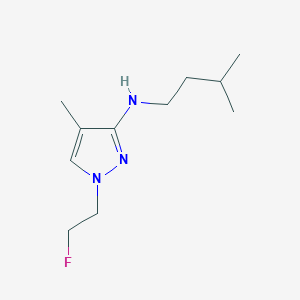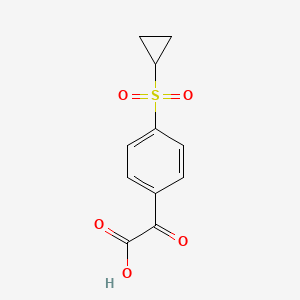![molecular formula C10H15FO4 B11760619 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluoromethyl group attached to a dioxaspirodecane ring system, which is further functionalized with a carboxylic acid group. The unique structural attributes of this compound make it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the fluoromethyl and carboxylic acid functionalities. One common synthetic route includes:
Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable diol and a ketone or aldehyde precursor.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluoromethyl group can enhance binding affinity and specificity, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid include:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the fluoromethyl and carboxylic acid functionalities.
8-(Fluoromethyl)-2-azaspiro[4.5]decane: Similar in structure but with an azaspiro ring instead of a dioxaspiro ring.
2-Azaspiro[4.5]decane-4-carboxylic acid: This compound has a similar carboxylic acid group but differs in the spirocyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15FO4 |
|---|---|
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
8-(fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c11-7-9(8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13) |
Clé InChI |
PNHIAFOFRVXAGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CF)C(=O)O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)

![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)


amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)


![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)

